

background information on o-Homoveratrole

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An In-depth Technical Guide to o-Homoveratrole

This guide provides a comprehensive overview of o-Homoveratrole, also known as 3,4-dimethoxytoluene, tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities.

Chemical and Physical Properties

o-Homoveratrole is a disubstituted aromatic ether. Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for o-Homoveratrole



Identifier	Value
IUPAC Name	1,2-dimethoxy-4-methylbenzene
Synonyms	o-Homoveratrole, 3,4-Dimethoxytoluene, 4- Methylveratrole
CAS Number	494-99-5[1][2]
Molecular Formula	C ₉ H ₁₂ O ₂ [1]
Molecular Weight	152.19 g/mol [1]
InChI Key	GYPMBQZAVBFUIZ-UHFFFAOYSA-N[3]
SMILES	CC1=CC(=C(C=C1)OC)OC

Table 2: Physical Properties of o-Homoveratrole

Property	Value
Melting Point	22-23 °C[4]
Boiling Point	133-135 °C at 50 mmHg[1]
Density	1.051 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.528[1]
Flash Point	85.00 °C (185.00 °F)[5]

Synthesis of o-Homoveratrole

o-Homoveratrole can be synthesized through various methods. Two detailed experimental protocols are provided below.

Synthesis via Wolff-Kishner Reduction of Veratraldehyde

A common and effective method for the synthesis of o-Homoveratrole is the Wolff-Kishner reduction of veratraldehyde.

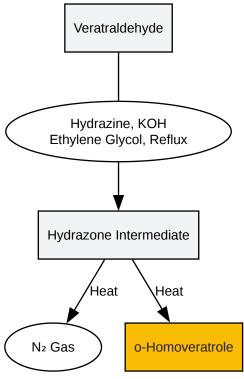


Experimental Protocol:

- A mixture of 91.5 g of veratraldehyde, 100 g of potassium hydroxide (KOH), 75 ml of 95% hydrazine, and 700 ml of ethylene glycol is prepared in a suitable reaction vessel.[6]
- The mixture is heated to reflux. The reflux is continued until the KOH pellets dissolve, which typically takes about 30 minutes. During this time, the hydrazone intermediate may separate as a yellow solid, and mild foaming can be observed.[6]
- The reflux is continued, leading to the evolution of nitrogen gas and vigorous frothing. This step is continued for approximately 3 hours.[6]
- After 3 hours, the reaction mixture is cooled to room temperature.
- The cooled solution is then poured into 1.5 liters of cold water.[6]
- The resulting oily product is extracted with diethyl ether.[6]
- The combined ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a yellow oil.[6]
- The crude product is purified by distillation to afford 65.7 g of 3,4-dimethoxytoluene as a colorless oil. The boiling point during distillation is reported as 68-72 °C at 0.05 mm Hg.[6]



Synthesis of o-Homoveratrole via Wolff-Kishner Reduction



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Caption: Wolff-Kishner reduction of veratraldehyde to o-Homoveratrole.

Synthesis via Methylation of 4-Methylcatechol

Another synthetic route involves the methylation of 4-methylcatechol using dimethyl carbonate.

Experimental Protocol:

- A solution of 4-methylcatechol (1.82 mmol), cesium carbonate (1 equivalent per hydroxyl group), and 2 mL of dimethyl carbonate (DMC) in 2 mL of acetonitrile is prepared in a 10 mL airtight glass vessel.[7]
- The reaction vessel is heated in a microwave synthesis reactor to 10°C with a stirring rate of 600 rpm.[7]
- The reaction is allowed to proceed for 120 minutes. The pressure within the vessel may increase from 0 to 11.4 bar during this time.[7]



- After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.[7]
- The resulting product mixture is analyzed by GC-FID and GC-MS to determine the yield of 3,4-dimethoxytoluene.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of o-Homoveratrole.

Table 3: Mass Spectrometry Data for o-Homoveratrole

m/z	Intensity
152	100
137	80
109	40
91	30
77	20
65	15
51	10
Note: Data is approximate and based on the	

NIST Mass Spectrometry Data Center.[8]

Infrared (IR) Spectroscopy:

The IR spectrum of o-Homoveratrole shows characteristic peaks for aromatic C-H stretching, C-C stretching within the ring, and C-O stretching of the methoxy groups. A vapor phase IR spectrum is available through the NIST Chemistry WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra for o-Homoveratrole are available in various databases, including PubChem.[4] These spectra are essential for confirming the structure of the molecule.



Biological Activity

The biological activity of o-Homoveratrole is not extensively documented in publicly available literature. However, some insights can be drawn from related studies:

- Antioxidant Activity: 3,4-Dimethoxytoluene has been identified as a component of beechwood creosote, which has demonstrated antioxidant activity.[10]
- Neuroprotective Effects of a Related Compound: A structurally similar compound, 3',4'dimethoxyflavone, has been shown to have neuroprotective effects by inhibiting parthanatos,
 a form of programmed cell death. This compound protected cortical neurons against cell
 death induced by NMDA.[11] While this does not directly implicate o-Homoveratrole, it
 suggests a potential area for future investigation into the bioactivity of methoxylated aromatic
 compounds.

Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of o-Homoveratrole.

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